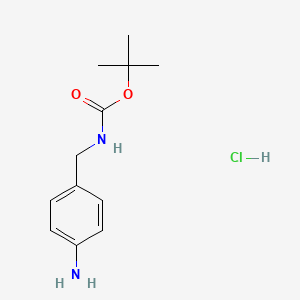

tert-Butyl 4-aminobenzylcarbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGYZXPISSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741674 | |

| Record name | tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174959-54-7 | |

| Record name | tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminobenzylcarbamate hydrchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-aminobenzylcarbamate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-aminobenzylcarbamate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and deprotection, and explore its applications in the development of novel therapeutics, supported by scientific literature.

Introduction: The Strategic Importance of Amino-Protecting Groups in Synthesis

In the intricate world of multi-step organic synthesis, particularly in the realm of drug discovery, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted transformations while other parts of the molecule are being modified. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] this compound serves as a valuable bifunctional reagent, offering a primary aromatic amine and a Boc-protected benzylic amine within the same molecule. This unique arrangement allows for sequential and controlled modifications, making it a versatile tool for constructing complex molecular architectures.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 174959-54-7 | [4] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 258.75 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 160-170 °C (estimated) | [4] |

| Solubility | Soluble in methanol, ethanol, and chloroform; slightly soluble in water and ether. | [4] |

| Stability | Stable under recommended storage conditions (inert gas, 2-8 °C).[5] The Boc group is generally stable under basic conditions and at moderate temperatures (e.g., 37°C in a non-acidic medium).[6] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the selective Boc-protection of one of the amino groups of 4-aminobenzylamine.

Reaction Scheme

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 4. Buy this compound | 174959-54-7 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Tert-Butyl 4-aminobenzylcarbamate Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS No. 174959-54-7), a versatile building block with significant applications in organic synthesis and medicinal chemistry. This document will delve into its chemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage in Synthesis

This compound is a bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic compounds.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the benzylamine, which is stable under many reaction conditions but can be easily removed with mild acid.[2][3] The presence of a primary aromatic amine and a protected primary aliphatic amine in the same molecule allows for selective chemical transformations, making it a valuable tool in multi-step synthetic pathways. The hydrochloride salt form enhances the compound's stability and handling characteristics.[4]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a reagent is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 174959-54-7 | [4][5] |

| Molecular Formula | C12H19ClN2O2 | [4][5] |

| Molecular Weight | 258.75 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 160-170 °C (estimated) | [7] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage | 2-8°C, under an inert atmosphere | [4][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established procedure that involves the selective protection of the more nucleophilic benzylamine in the presence of the less reactive aniline functionality.

Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Boc Protection: Dissolve 4-aminobenzylamine in dichloromethane. To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature. The reaction is typically stirred for several hours. The Boc group selectively protects the more nucleophilic aliphatic amine.[2][9]

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tert-butyl (4-aminobenzyl)carbamate.[10][11]

-

Salt Formation: The crude product is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Applications in Drug Discovery and Organic Synthesis

The unique structure of this compound makes it a valuable building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.[12][13]

Role as a Linker in Complex Molecules

This compound is often used as a linker to connect different molecular fragments. The aniline nitrogen can be functionalized through reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[14][15] Following this, the Boc protecting group can be removed under acidic conditions to liberate the benzylamine, which can then be further modified.[3]

Experimental Workflow: Buchwald-Hartwig Amination

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., cesium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent and heat the mixture to the required temperature (typically 80-110 °C).[14]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute it with a suitable solvent, and filter it to remove inorganic salts.

-

The filtrate is then concentrated, and the crude product is purified by column chromatography.

Application Workflow Diagram

Caption: Application of this compound in a synthetic sequence.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8][16][17]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin and eyes.[8][16][17]

-

Storage: Store in a tightly closed container in a cool, dry place.[4][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[16][17]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][8][16][17][18]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis and drug discovery. Its unique bifunctional nature, combined with the reliable Boc protecting group strategy, allows for the efficient and controlled synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its successful application in the laboratory.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

MSDS of tert-Butyl(4-aminobenzyl)carbamate Hydrochloride - Capot Chemical. (2025, November 19). Retrieved from [Link]

-

This compound CAS 174959-54-7 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, November 10). Retrieved from [Link]

-

Synthesis of (a) t-butyl 4-aminobenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017, April 5). Retrieved from [Link]

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Tert-butyl 4-aminobutanoate hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Buy this compound | 174959-54-7 [smolecule.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 174959-54-7 | CAS DataBase [chemicalbook.com]

- 5. tert-butyl (4-aminobenzyl)carbamate hydrochloride 95% | CAS: 174959-54-7 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynce.com [biosynce.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. capotchem.com [capotchem.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Tert-butyl 4-aminobenzylcarbamate Hydrochloride: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminobenzylcarbamate hydrochloride (CAS No. 174959-54-7) is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and its critical role as a versatile building block in the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of a Boc-protected aminomethyl group and a primary aromatic amine within the same scaffold makes it an invaluable intermediate for introducing a 4-aminobenzyl moiety in a controlled manner. This document consolidates available data to offer a detailed resource for researchers utilizing this compound.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of tert-butyl (4-aminobenzyl)carbamate. The structure features a para-substituted benzene ring at its core. One substituent is a primary amino group (-NH2), and the other is a methylene group (-CH2-) linked to a carbamate. The carbamate nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid.

Key Structural Features:

-

Aromatic Core: A 1,4-disubstituted benzene ring.

-

Primary Arylamine: A nucleophilic -NH2 group, which is a key site for further chemical modification.

-

Boc-Protected Aminomethyl Group: The tert-butoxycarbonyl (Boc) group provides steric hindrance and electronic protection to the benzylamine nitrogen, allowing for selective reactions at the arylamine site.[1] This protecting group can be readily removed under acidic conditions.

-

Hydrochloride Salt: The HCl salt is formed by the protonation of the most basic site, the primary aromatic amine, improving the compound's crystallinity and stability for storage.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. It is important to note that some of these values are estimated and may vary depending on the purity and physical form of the substance.

| Property | Value | Source(s) |

| CAS Number | 174959-54-7 | [2] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 258.75 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 160-170 °C (estimated) | [4] |

| Boiling Point | 440-450 °C (estimated) | [4] |

| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in ether and water. | [4] |

| Stability | Stable under recommended storage conditions (inert atmosphere, 2-8°C). Avoid moisture. | [3][5] |

| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | [5] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known chemical structure and data from analogous compounds, a predictive analysis of its key spectroscopic features can be made.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted for a deuterated solvent like DMSO-d₆ or CDCl₃.

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the four protons on the benzene ring.

-

Benzyl Protons (-CH₂-): A doublet around δ 4.1-4.3 ppm, which may show coupling to the adjacent NH proton.

-

Carbamate Proton (-NH-Boc): A broad singlet or triplet around δ 5.0-5.5 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet at a downfield chemical shift, the position of which is highly dependent on the solvent and concentration.

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 155-157 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Tert-butyl Quaternary Carbon (-C(CH₃)₃): A signal around δ 80 ppm.

-

Benzyl Carbon (-CH₂-): A signal around δ 44 ppm.

-

Tert-butyl Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the ammonium and carbamate groups.

-

C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

Carbonyl Stretching (C=O): A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of the carbamate carbonyl group.

-

N-H Bending: A band in the region of 1500-1600 cm⁻¹.

-

C-N Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

-

[M-HCl+H]⁺: The expected molecular ion peak for the free base (C₁₂H₁₈N₂O₂) would be at m/z 223.14.

-

Fragmentation: A prominent fragment is expected from the loss of the tert-butyl group, resulting in a peak at m/z 167.08. Another significant fragmentation would be the loss of the entire Boc group.

Synthesis and Reaction Chemistry

General Synthesis Protocol

This compound is typically synthesized through the protection of one of the amino groups of 4-aminobenzylamine. A general and widely used method involves the reaction of 4-aminobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]

Diagram 2: General Synthesis Pathway

A simplified schematic of the synthesis process.

Experimental Protocol (Generalized):

-

Dissolution: Dissolve 4-aminobenzylamine in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product (the free base) can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Key Chemical Reactions

The utility of this compound stems from the differential reactivity of its two amino groups.

-

Acylation and Sulfonylation: The primary aromatic amine is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to form amides and sulfonamides, respectively.[6]

-

Nucleophilic Substitution: The aromatic amine can also participate in nucleophilic aromatic substitution reactions.

-

Deprotection: The Boc-protected amine is stable to a wide range of reaction conditions but can be easily deprotected using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent to reveal the benzylamine.[7]

Applications in Drug Discovery and Development

This compound serves as a crucial building block for introducing a 4-aminobenzyl spacer into a larger molecule. This is particularly valuable in the synthesis of pharmaceutical compounds where a substituted aniline moiety is required.[6] The ability to selectively deprotect the benzylamine allows for subsequent modifications at that position, making it a versatile tool for creating libraries of compounds for structure-activity relationship (SAR) studies. While specific drug synthesis pathways explicitly citing this intermediate are not readily found in general literature, its structure is indicative of its utility in creating complex molecules, potentially including enzyme inhibitors and receptor ligands.

Safety, Handling, and Storage

Hazard Identification

While the toxicological properties have not been thoroughly investigated, it is recommended to handle this compound with the standard precautions for laboratory chemicals.[5] It may cause skin, eye, and respiratory irritation.[3]

Handling Recommendations

-

Use in a well-ventilated area or a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

In case of contact, wash the affected area thoroughly with water.[5]

Storage

-

Store in a tightly sealed container in a cool, dry place.[3]

-

For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a convenient and controlled way to incorporate a 4-aminobenzyl moiety into target molecules. Its key advantages lie in the orthogonal reactivity of its two amino groups, facilitated by the presence of the acid-labile Boc protecting group. This guide has provided a consolidated overview of its structure, properties, and synthetic applications, serving as a valuable resource for professionals in the fields of chemical synthesis and drug development. Further research to fully characterize its physicochemical and toxicological properties would be beneficial to the scientific community.

References

- Capot Chemical. (2025). MSDS of tert-Butyl(4-aminobenzyl)carbamate Hydrochloride.

- Smolecule. (2023). Buy this compound | 174959-54-7.

- MedChemExpress. (2026). tert-Butyl (4-aminobutyl)carbamate hydrochloride-SDS.

- CymitQuimica. (n.d.). CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate.

- Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table.

- BIOSYNCE. (n.d.). Kina tert-butil 4-aminobenzilkarbamat hidroklorid CAS 174959-54-7.

- AChemBlock. (n.d.). tert-butyl (4-aminobenzyl)carbamate hydrochloride 95% | CAS: 174959-54-7.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from The Royal Society of Chemistry website.

- BIOSYNCE. (n.d.). This compound CAS 174959-54-7.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- PubChem. (n.d.). Tert-butyl 4-aminobutanoate hydrochloride.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.

- BIOSYNCE. (n.d.). Ҡытай НастройкаDIHEXYL Phtalat CAS 84 75 3 Етештереүселәр тәьмин итеүселәр фабрикаһы - Цитата.

- BIOSYNCE. (n.d.). Ҡытай1 Hydroxymetil 3 Cyclopentene CAS 25125 21 7 Етештереүселәр тәьмин итеүселәр фабрикаһы - Цитата.

- ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.

- PubChem. (n.d.). tert-Butyl (4-oxo-4-phenylbutyl)carbamate.

- PubChem. (n.d.). tert-Butyl carbamate.

- PubChem. (n.d.). tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.

- ChemicalBook. (n.d.). Butyl 4-aminobenzoate(94-25-7) 13C NMR spectrum.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

Sources

- 1. biosynce.com [biosynce.com]

- 2. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. biosynce.com [biosynce.com]

- 5. capotchem.com [capotchem.com]

- 6. Buy this compound | 174959-54-7 [smolecule.com]

- 7. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to tert-Butyl 4-aminobenzylcarbamate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 4-aminobenzylcarbamate hydrochloride (T-Boc-ABCH), a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, explore detailed synthesis and purification protocols, discuss its critical role as a protecting group and linker, and outline robust analytical methods for quality control. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Core Molecular Profile

This compound is a bifunctional molecule featuring a primary aromatic amine and a Boc-protected aminomethyl group. This unique structure makes it an invaluable intermediate for introducing a 4-(aminomethyl)aniline moiety into target molecules in a controlled manner.

Chemical Structure and Properties

The hydrochloride salt enhances the compound's stability and handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 258.75 g/mol | [2] |

| CAS Number | 174959-54-7 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 160-170 °C (estimated) | [1] |

| Boiling Point | 440-450 °C (estimated) | [1] |

| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in ether and water. | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |

| IUPAC Name | tert-butyl (4-aminobenzyl)carbamate hydrochloride | [2] |

| InChI Key | UULGYZXPISSQLH-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of T-Boc-ABCH is typically achieved through the protection of one of the amino groups of 4-(aminomethyl)aniline. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway Overview

A common synthetic route involves the reaction of 4-aminobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by salt formation with hydrochloric acid. The selectivity of the reaction for the benzylamine over the aniline is a key consideration, often influenced by steric hindrance and reaction conditions.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of tert-Butyl (4-aminobenzyl)carbamate

This protocol is a representative procedure adapted from standard carbamate formation methodologies.[3]

-

Dissolution: Dissolve 4-aminobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

-

Boc Protection: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, a mild acid solution (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

The utility of T-Boc-ABCH stems from its ability to serve as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Role as a Protecting Group

The primary application of this compound is to introduce a protected 4-(aminomethyl)aniline scaffold. The Boc group masks the more reactive benzylamine, allowing for selective functionalization of the aromatic amine. This is crucial in multi-step syntheses where the unprotected benzylamine could undergo undesired side reactions. The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in methanol, to reveal the primary amine for further elaboration.[4]

Utility as a Linker in PROTACs

In recent years, T-Boc-ABCH and its derivatives have gained prominence as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component is critical for orienting the two ligands optimally. The deprotected aminobenzyl moiety provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Caption: Schematic representation of a PROTAC molecule utilizing a linker.

Quality Control and Analytical Methods

Ensuring the purity and identity of T-Boc-ABCH is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of T-Boc-ABCH.

-

Protocol: Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Example: 5-95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the molecular structure.

-

¹H NMR: Expected signals would include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl CH₂ protons, and the aromatic protons of the aniline ring.

-

¹³C NMR: Will show characteristic peaks for the tert-butyl carbons, the carbamate carbonyl, the benzyl carbon, and the aromatic carbons.

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition. Electrospray ionization (ESI) is a common technique for this compound, which would be expected to show a prominent ion corresponding to the free base [M+H]⁺.

Caption: A typical analytical workflow for the quality control of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling T-Boc-ABCH.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The compound is hygroscopic.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]

Conclusion

This compound is a strategically important molecule in the toolkit of synthetic and medicinal chemists. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, allows for the controlled and efficient synthesis of complex nitrogen-containing compounds. Its growing application as a linker in cutting-edge therapeutic modalities like PROTACs underscores its continued relevance in the future of drug discovery. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

BIOSYNCE. This compound CAS 174959-54-7. [Link]

-

Capot Chemical. MSDS of tert-Butyl(4-aminobenzyl)carbamate Hydrochloride. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. [Link]

-

PubChem. Tert-butyl 4-aminobutanoate hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

- Google Patents.

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

PubChem. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

- Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.

-

National Institutes of Health. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. [Link]

-

The Automated Topology Builder. tert-butylchloride | C 4 H 9 Cl | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-aminobenzylcarbamate Hydrochloride

The core of this guide is built on the principle of self-validating protocols. The experimental choices described are not merely procedural steps but are grounded in the chemical properties of the analyte and the fundamental principles of spectroscopic techniques. By understanding the causality behind the expected spectral features, researchers can better interpret their own data and troubleshoot potential discrepancies.

Molecular Structure and its Spectroscopic Implications

The structure of tert-butyl 4-aminobenzylcarbamate hydrochloride features several key functional groups that give rise to a distinct spectroscopic fingerprint: a tert-butyl group, a carbamate linkage, a benzene ring, a benzylic methylene group, and a primary amine which exists as an ammonium chloride salt. The protonation of the primary amino group to form the hydrochloride salt is the most significant factor influencing the spectral data compared to its free base form. This protonation introduces a positive charge, which deshields adjacent protons and carbons, and alters the vibrational modes of the N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The formation of the ammonium salt will cause a significant downfield shift for the protons on and near the nitrogen atom.[2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field-Proven Insights |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and exchangeable, leading to a broad signal. The positive charge on the nitrogen causes significant deshielding, resulting in a substantial downfield shift compared to the free amine's -NH₂ protons (which would appear around 3-4 ppm). The exact chemical shift is highly dependent on the solvent and concentration. |

| ~7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to -CH₂NH₃⁺) | The aromatic protons ortho to the electron-withdrawing ammonium group will be deshielded and shifted downfield compared to the free amine. |

| ~7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -NHBoc) | These aromatic protons are ortho to the carbamate group and will be less affected by the protonation at the other end of the molecule. |

| ~4.8 - 5.0 | Broad Singlet | 1H | -NH -Boc | The carbamate proton is also exchangeable and will likely appear as a broad singlet. |

| ~4.2 - 4.4 | Singlet | 2H | -CH ₂-NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group, causing a noticeable downfield shift compared to the free base. |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet, which is a characteristic feature of the Boc protecting group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The protonation of the amino group will also influence the chemical shifts of the nearby carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field-Proven Insights |

| ~156.0 | -C =O (Carbamate) | The carbonyl carbon of the carbamate group is typically found in this region. |

| ~140 - 142 | Ar-C (quaternary, attached to -CH₂NH₃⁺) | The aromatic carbon attached to the benzylic group will be deshielded due to the electron-withdrawing effect of the ammonium group. |

| ~135 - 137 | Ar-C (quaternary, attached to -NHBoc) | The aromatic carbon attached to the carbamate group. |

| ~129 - 131 | Ar-C H (ortho to -CH₂NH₃⁺) | These aromatic carbons will be deshielded by the adjacent ammonium group. |

| ~118 - 120 | Ar-C H (ortho to -NHBoc) | These aromatic carbons are ortho to the carbamate group. |

| ~80.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group. |

| ~45.0 | -C H₂-NH₃⁺ | The benzylic carbon will be shifted slightly downfield compared to the free base due to the adjacent positive charge. |

| ~28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and selection of appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Expertise & Experience: DMSO-d₆ is often the solvent of choice for amine hydrochlorides as it can slow down the exchange of the acidic N-H protons, leading to sharper signals. If D₂O is used, the -NH₃⁺ and -NH-Boc protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic tool.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Trustworthiness: The expected integration ratios (3:2:2:1:2:9) should be observed. Any deviation could indicate the presence of impurities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Authoritative Grounding: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments in Table 2.

-

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be significantly different from its free base, primarily in the region where N-H stretching and bending vibrations occur.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field-Proven Insights |

| ~3200-3400 | Medium, Broad | N-H Stretch (Carbamate) | This is the stretching vibration of the N-H bond in the carbamate group. |

| ~2800-3100 | Strong, Broad | N-H Stretch (Ammonium) | The stretching vibrations of the -NH₃⁺ group appear as a very broad and strong band in this region, often with multiple sub-peaks.[4][5][6] This is a key indicator of an amine salt. |

| ~2960 & ~2870 | Strong | C-H Stretch (Aliphatic) | These are the asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. |

| ~1690 | Strong | C=O Stretch (Carbamate) | The carbonyl stretch of the Boc group is a strong and sharp band. |

| ~1610 & ~1510 | Medium | C=C Stretch (Aromatic) | These are characteristic stretching vibrations of the benzene ring. |

| ~1500-1600 | Medium | N-H Bend (Ammonium) | The asymmetric and symmetric bending vibrations of the -NH₃⁺ group appear in this region.[5][6] |

| ~1365 & ~1390 | Medium | C-H Bend (tert-butyl) | The characteristic gem-dimethyl bending vibrations of the tert-butyl group.[7] |

| ~1250 & ~1160 | Strong | C-N and C-O Stretch | These bands are associated with the stretching vibrations of the carbamate group. |

Experimental Protocol for FT-IR Spectroscopy

The attenuated total reflectance (ATR) technique is a modern and convenient method for obtaining high-quality IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Trustworthiness: A clean background is crucial for obtaining a high-quality spectrum of the sample. Any residual peaks in the background should be addressed by cleaning the crystal again.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (e.g., ATR correction, baseline correction).

-

Identify and label the key absorption bands and compare them to the predicted data in Table 3.

-

Sources

- 1. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the ¹H NMR Spectrum of tert-butyl 4-aminobenzylcarbamate Hydrochloride

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-aminobenzylcarbamate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this compound. We will delve into the structural features that govern the spectral output, offer a detailed experimental protocol, and provide insights into potential analytical challenges.

Introduction: The Structural Significance of this compound

This compound is a key building block in synthetic organic chemistry, frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the benzylamine nitrogen, while the hydrochloride salt enhances the compound's solubility in polar solvents, a crucial attribute for many synthetic transformations and analytical procedures.

¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. The unique electronic environment of each proton in the molecule gives rise to a distinct resonance signal, providing a detailed fingerprint of its chemical architecture. This guide will systematically deconstruct the ¹H NMR spectrum, correlating each signal to its corresponding proton.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit several key signals corresponding to the distinct proton environments within the molecule. The presence of the hydrochloride salt, which protonates the primary amine, significantly influences the chemical shifts of nearby protons.[1][2] This effect, known as the deshielding effect, causes a downfield shift (to a higher ppm value) for protons in proximity to the newly formed ammonium cation.

Herein, we predict the chemical shifts, multiplicities, and integration values for each set of equivalent protons in a typical deuterated solvent such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| a (t-butyl) | ~1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| b (benzylic CH₂) | ~4.1 - 4.3 | Doublet (d) | 2H | These protons are adjacent to the carbamate nitrogen and the aromatic ring, appearing as a doublet due to coupling with the carbamate N-H proton. |

| c (aromatic C2, C6-H) | ~7.3 - 7.5 | Doublet (d) | 2H | These aromatic protons are ortho to the aminomethyl group and will be shifted downfield. They will appear as a doublet due to coupling with the C3 and C5 protons. |

| d (aromatic C3, C5-H) | ~6.7 - 6.9 | Doublet (d) | 2H | These aromatic protons are meta to the aminomethyl group and will appear as a doublet due to coupling with the C2 and C6 protons. |

| e (carbamate N-H) | ~7.5 - 7.8 | Triplet (t) | 1H | This proton's signal is often broad and its chemical shift can be concentration and temperature dependent. It will appear as a triplet due to coupling with the benzylic CH₂ protons. |

| f (ammonium NH₃⁺) | ~8.0 - 8.5 | Broad Singlet (br s) | 3H | The protons of the ammonium group are significantly deshielded and often appear as a broad signal due to rapid exchange with trace water and quadrupolar broadening from the nitrogen atom. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and does not exchange with the amide and ammonium protons as readily as D₂O.[3]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard such as tetramethylsilane (TMS).[4]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift scale using the reference signal.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the ¹H NMR experimental workflow.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Logical Relationships of Proton Signals

The connectivity and through-bond coupling relationships between the different protons in this compound can be visualized as follows.

Caption: J-coupling and proximity relationships of protons.

Troubleshooting and Advanced Considerations

-

Labile Protons: The signals for the carbamate N-H (e) and ammonium NH₃⁺ (f) protons can be broad and may exchange with residual water in the solvent. To confirm their presence, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for these exchangeable protons will disappear or significantly diminish.

-

Solvent Effects: The choice of solvent can influence the chemical shifts. In a more polar solvent like D₂O, the ammonium protons will readily exchange, and their signal may not be observed.

-

Concentration Dependence: The chemical shifts of the N-H protons can be concentration-dependent due to changes in hydrogen bonding. It is advisable to report the concentration at which the spectrum was acquired.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its characterization. By understanding the underlying principles of chemical shifts, coupling constants, and the influence of the hydrochloride salt, researchers can confidently interpret the spectral data to confirm the identity and purity of this important synthetic intermediate. The experimental protocol and troubleshooting tips provided in this guide serve as a practical resource for obtaining high-quality and reliable NMR data.

References

-

Ansari, M. F., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(13), 9038–9046. [Link]

-

Singh, S. K., et al. (2021). Salt Engineering for the Development of a New Drug Candidate IIIM-290. ACS Omega, 6(40), 26265–26277. [Link]

-

Wang, L., et al. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 22(15), 4949-4956. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethylbenzylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Ley, S. V., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(4), 1039–1047. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Schurko, R. W., et al. (2007). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 129(43), 13064–13077. [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Garner, P., & Dey, S. (1999). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 64(21), 7913–7914. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-aminobutanoate hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

YouTube. (2020, April 18). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). tert-butylchloride | C4H9Cl | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Spectroscopic Analysis of tert-butyl 4-aminobenzylcarbamate hydrochloride

Introduction

tert-butyl 4-aminobenzylcarbamate hydrochloride is a key bifunctional building block in medicinal chemistry and organic synthesis. It features a benzylamine core with two distinct amino functionalities: a primary aromatic amine (as the hydrochloride salt) and a primary aliphatic amine protected by the tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective chemical transformations at either amine, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents.

Precise structural confirmation of this intermediate is critical to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. It provides a direct, non-destructive fingerprint of the carbon skeleton, confirming the presence of all key functional groups and verifying the isomeric purity of the material. This guide provides an in-depth analysis of the 13C NMR spectrum, a validated experimental protocol for data acquisition, and a detailed interpretation of the chemical shifts grounded in established principles of physical organic chemistry.

Molecular Structure and Carbon Environment Analysis

To interpret the 13C NMR spectrum, it is essential to first analyze the molecular structure for symmetry and classify each unique carbon atom. The structure of this compound possesses a plane of symmetry along the C1-C4 axis of the benzene ring. This symmetry renders the C2 and C6 carbons equivalent, as well as the C3 and C5 carbons. Consequently, a total of nine distinct signals are expected in the 13C NMR spectrum.

The carbon atoms are systematically numbered as shown in the diagram below for unambiguous assignment.

Caption: Numbering scheme for tert-butyl 4-aminobenzylcarbamate.

13C NMR Spectral Data

The 13C NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d6). This solvent is ideal due to its excellent ability to dissolve the hydrochloride salt and its well-characterized solvent signal, which serves as a convenient internal reference.[1] The spectral data are summarized below.

| Carbon Atom(s) | Chemical Shift (δ, ppm) | Assignment Rationale |

| C8 (C=O) | 155.7 | Carbonyl carbon in a carbamate environment. |

| C1 | 141.5 | Aromatic quaternary carbon, deshielded by -CH₂NHBoc. |

| C4 | 138.9 | Aromatic quaternary carbon, deshielded by -NH₃⁺. |

| C2 / C6 | 128.6 | Aromatic CH, ortho to the -CH₂NHBoc group. |

| C3 / C5 | 118.9 | Aromatic CH, ortho to the -NH₃⁺ group. |

| C9 (-C (CH₃)₃) | 77.9 | Quaternary carbon of the tert-butyl group. |

| C7 (-C H₂-) | 43.5 | Methylene carbon adjacent to the aromatic ring and nitrogen. |

| DMSO-d6 | ~39.5 | Solvent signal (septet).[1] |

| C10 (-C(C H₃)₃) | 28.3 | Three equivalent methyl carbons of the tert-butyl group. |

In-Depth Spectral Interpretation

The assignment of each signal is based on established chemical shift ranges, substituent effects, and signal multiplicities.[2][3]

The Boc Protecting Group (C8, C9, C10)

The tert-butyloxycarbonyl (Boc) group gives rise to three highly characteristic signals.

-

C8 (Carbonyl): The carbamate carbonyl carbon resonates at 155.7 ppm . This is a typical value for Boc-protected amines and is found in the expected downfield region for sp² hybridized carbons bonded to two heteroatoms.[4][5]

-

C9 (Quaternary): The quaternary carbon of the tert-butyl group appears at 77.9 ppm . Its signal is typically of lower intensity due to the absence of attached protons and a longer relaxation time.

-

C10 (Methyls): The three magnetically equivalent methyl carbons give a single, intense signal at 28.3 ppm , a characteristic chemical shift for the methyls of a Boc group.[6]

The Benzyl Methylene Carbon (C7)

The benzylic methylene carbon, C7 , is observed at 43.5 ppm . Its chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom of the carbamate.

The Aromatic System (C1, C2/6, C3/5, C4)

The aromatic region displays four signals, consistent with the para-substituted pattern. The chemical shifts are heavily influenced by the electronic properties of the two substituents.

-

The -CH₂NHBoc group at the C1 position is weakly electron-donating or withdrawing overall but influences the local environment.

-

The -NH₃⁺ group at the C4 position is strongly electron-withdrawing and deactivating due to the positive charge.[7] This effect is crucial for understanding the observed shifts.

-

C4 (ipso-Carbon to -NH₃⁺): This carbon, directly attached to the electron-withdrawing ammonium group, is significantly deshielded and appears at 138.9 ppm .

-

C1 (ipso-Carbon to -CH₂NHBoc): This carbon is also deshielded due to its quaternary nature and substitution, resonating at 141.5 ppm .

-

C3 / C5 (ortho to -NH₃⁺): These carbons are strongly influenced by the deshielding effect of the adjacent -NH₃⁺ group and appear at 118.9 ppm .

-

C2 / C6 (ortho to -CH₂NHBoc): These carbons are less affected by the distant -NH₃⁺ group and resonate further downfield at 128.6 ppm .

The substituent effects on benzene ring chemical shifts are well-documented, and these assignments align with the expected trends for electron-withdrawing groups.[8][9][10]

Experimental Protocol

This section provides a self-validating protocol for the reliable acquisition of 13C NMR data for this compound.

5.1 Sample Preparation

-

Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of high-purity DMSO-d6 (≥99.9% D) using a calibrated pipette.

-

Secure the cap and gently vortex or invert the tube until the solid is completely dissolved. A brief application of heat from a heat gun may be used if dissolution is slow, but allow the sample to return to ambient temperature before analysis.

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[11]

5.2 NMR Instrument Parameters The following parameters are recommended for a standard 400 MHz (or similar) NMR spectrometer.[12][13]

-

Experiment: 1D 13C with proton decoupling (e.g., Bruker zgpg30).

-

Solvent: DMSO

-

Frequency: ~100 MHz (for a 400 MHz 1H instrument).

-

Spectral Width (SW): 240 ppm (centered at ~110 ppm) to cover the full range of expected chemical shifts.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) can be used to improve the signal intensity of quaternary carbons (C1, C4, C9) if necessary.[11]

-

Number of Scans (NS): 1024 to 4096 scans, depending on the desired signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.[14]

-

Temperature: 298 K (25 °C).

5.3 Data Processing

-

Apply an exponential line broadening factor of 1-2 Hz.

-

Perform Fourier transformation.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the center peak of the DMSO-d6 septet to 39.52 ppm.[1]

-

Integrate signals (note: standard proton-decoupled 13C spectra are not reliably quantitative).

-

Perform peak picking to identify the chemical shift of each signal.

Caption: Workflow for 13C NMR Data Acquisition and Analysis.

Conclusion

The 13C NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The nine observed signals correspond directly to the nine unique carbon environments within the molecule. The characteristic chemical shifts of the Boc protecting group and the distinct pattern of the para-substituted aromatic ring, influenced by the electron-withdrawing ammonium group, serve as definitive markers for identity and purity. The protocol described herein ensures the acquisition of high-quality, reproducible data, making it an essential quality control step in any synthetic workflow utilizing this versatile intermediate.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10842. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

Dezydery, M., & Perjési, P. (2012). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 17(11), 13293-13307. [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(7), 911-918. [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4253. [Link]

-

R-NMR. (n.d.). SOP data acquisition. Remote NMR Access. [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20. [Link]

-

Hiraga, Y. (2020). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

-

University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

EPFL. (n.d.). 13C NMR. École Polytechnique Fédérale de Lausanne. [Link]

-

University of Maryland, Baltimore County. (2023). Standard Operating Procedure for NMR Operations. [Link]

-

NMR Core Facility. (n.d.). Step-by-step procedure for NMR data acquisition. University of Missouri. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

Hiraga, Y. (2020). 13C NMR chemical shifts of the carbonyl carbons of... ResearchGate. [Link]

-

Chem LibreTexts. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors... Royal Society of Chemistry. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 174959-54-7. [Link]

-

Al-Majedy, Y. K. (2016). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. epfl.ch [epfl.ch]

Mass spectrometry of tert-butyl 4-aminobenzylcarbamate hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-aminobenzylcarbamate Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-ready therapeutic is one of rigorous analytical scrutiny. Every intermediate, every building block, must be characterized with unimpeachable accuracy. This compound is a key intermediate, valued for its dual functionality—a primary amine for diverse coupling reactions and a Boc-protected amine that offers strategic deprotection pathways.[1][2] Its structural integrity and purity are paramount. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight confirmation, structural elucidation, and quantification.[3][4] This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound, moving from foundational principles to practical application.

Foundational Chemistry and Ionization Strategy

A successful mass spectrometry experiment begins with a deep understanding of the analyte's chemistry. The choice of ionization technique is not arbitrary; it is dictated by the molecule's intrinsic properties.

Chemical Profile:

-

Structure:

-

Molecular Weight: 258.74 g/mol (hydrochloride salt); 222.28 g/mol (free base)[1][5]

-

Key Functional Groups: A primary aromatic amine (-NH₂), a carbamate linker, and a sterically hindering tert-butyl group.[2]

Rationale for Electrospray Ionization (ESI): The structure contains two basic nitrogen atoms: the primary aromatic amine and the secondary amine within the carbamate linkage. These sites are readily protonated in an acidic environment. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the optimal choice.[6][7] ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, minimizing premature fragmentation and ensuring the molecular ion is observed.[8]

Table 1: Predicted Precursor Ions in Positive ESI Mode The following table summarizes the expected mass-to-charge ratios (m/z) for the free base (MW = 222.28 Da) in a full-scan mass spectrum. The presence of adducts is common and can provide additional confidence in mass assignment.

| Ion Species | Formula | Theoretical m/z | Rationale |

| Protonated Molecule | [C₁₂H₁₈N₂O₂ + H]⁺ | 223.14 | The primary target ion, formed by protonation of a basic nitrogen site. |

| Sodium Adduct | [C₁₂H₁₈N₂O₂ + Na]⁺ | 245.12 | Common adduct from glassware or trace sodium in solvents. |

| Potassium Adduct | [C₁₂H₁₈N₂O₂ + K]⁺ | 261.09 | Common adduct from trace potassium in solvents. |

| Ammonium Adduct | [C₁₂H₁₈N₂O₂ + NH₄]⁺ | 240.17 | May be observed if ammonium salts (e.g., ammonium formate) are used in the mobile phase.[9] |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While a full scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure. This is achieved by isolating the protonated molecule ([M+H]⁺, m/z 223.14) and subjecting it to Collision-Induced Dissociation (CID).[10][11] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (e.g., nitrogen or argon), causing fragmentation along the weakest chemical bonds.[12]

Proposed Fragmentation Pathway: The fragmentation of tert-butyl 4-aminobenzylcarbamate is predictable and driven by the stability of the resulting fragment ions and neutral losses. The Boc (tert-butoxycarbonyl) group is notoriously labile and represents a primary fragmentation route.

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of tert-butyl 4-aminobenzylcarbamate.

Explanation of Key Fragments:

-

Loss of Isobutylene (-56 Da): The most characteristic fragmentation for a Boc-protected amine involves the elimination of isobutylene, leading to a carbamic acid intermediate. This results in a highly abundant fragment at m/z 167.08 . The stability of the neutral isobutylene molecule makes this a very favorable pathway.

-

Decarboxylation (-44 Da): The carbamic acid intermediate (m/z 167.08) is unstable and readily loses carbon dioxide to form the protonated 4-aminobenzylamine at m/z 135.09 .